3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone
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Overview
Description
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone is a complex organic compound with significant applications in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a phenylpiperazine moiety through a propanone chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone typically involves multi-step organic reactions. One common approach is to start with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with 1-(4-phenylpiperazino)-1-propanone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, ethanol or methanol as solvents.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine core but lacks the piperazine and propanone moieties.
1-(4-Phenylpiperazino)-1-propanone: Contains the piperazine and propanone groups but lacks the pyrimidine ring.
Imatinib: A well-known kinase inhibitor with a similar pyrimidine structure but different substituents.
Uniqueness
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone is unique due to its combination of a pyrimidine ring with dimethyl and amino groups, linked to a phenylpiperazine moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H25N5O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H25N5O/c1-15-14-16(2)22-19(21-15)20-9-8-18(25)24-12-10-23(11-13-24)17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3,(H,20,21,22) |
InChI Key |
OHJKVWNDILUUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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